

Spectroscopic Profile of Isopropyl Phenylacetate: A Technical Guide

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Compound of Interest

Compound Name: *Isopropyl phenylacetate*

Cat. No.: *B1583399*

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This guide provides a comprehensive overview of the spectroscopic data for **isopropyl phenylacetate**, a compound of interest in flavor, fragrance, and pharmaceutical research. The following sections detail its mass spectrometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy characteristics. Experimental protocols for obtaining this data are also provided, along with a logical workflow for structural elucidation using these techniques.

Mass Spectrometry

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, enabling the determination of the molecular weight and elemental composition. The electron ionization (EI) mass spectrum of **isopropyl phenylacetate** is characterized by a prominent base peak corresponding to the tropylium cation and other significant fragments.

Table 1: Mass Spectrometry Data for **Isopropyl Phenylacetate**[\[1\]](#)

m/z	Relative Intensity (%)	Proposed Fragment
178	Low	$[M]^+$ (Molecular Ion)
91	100	$[C_7H_7]^+$ (Tropylium ion)
43	~79	$[C_3H_7]^+$ (Isopropyl cation)
92	~28	$[C_7H_8]^+$
65	~15	$[C_5H_5]^+$
41	~15	$[C_3H_5]^+$

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

- **Sample Introduction:** A dilute solution of **isopropyl phenylacetate** in a volatile solvent (e.g., methanol or dichloromethane) is prepared. The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities.
- **Ionization:** The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ($[M]^+$).
- **Fragmentation:** The high internal energy of the molecular ion leads to its fragmentation into smaller, characteristic charged and neutral species.
- **Mass Analysis:** The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge (m/z) ratio.
- **Detection:** A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the

vibrational frequencies of different bonds.

Table 2: Characteristic IR Absorption Bands for **Isopropyl Phenylacetate**

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
~3030	Medium	C-H Stretch	Aromatic
~2980	Medium	C-H Stretch	Aliphatic (sp ³)
~1735	Strong	C=O Stretch	Ester
~1605, ~1495	Medium-Weak	C=C Stretch	Aromatic Ring
~1210	Strong	C-O Stretch	Ester

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

- **Background Spectrum:** A background spectrum of the clean ATR crystal (e.g., diamond or zinc selenide) is recorded to account for any atmospheric or instrumental absorptions.
- **Sample Application:** A small drop of neat (undiluted) liquid **isopropyl phenylacetate** is placed directly onto the ATR crystal.
- **Spectrum Acquisition:** The IR beam is passed through the ATR crystal, where it undergoes total internal reflection. At the point of reflection, an evanescent wave penetrates a short distance into the sample, and the sample absorbs energy at specific frequencies. The attenuated IR beam is then directed to the detector.
- **Data Processing:** The instrument's software subtracts the background spectrum from the sample spectrum to produce the final IR spectrum of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms by observing the behavior of atomic nuclei in a magnetic field.

^1H NMR Spectroscopy

Proton NMR (^1H NMR) gives information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 3: Predicted ^1H NMR Spectroscopic Data for **Isopropyl Phenylacetate** (in CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
7.35 - 7.25	Multiplet	5H	C_6H_5-
5.00	Septet	1H	$-\text{O}-\text{CH}(\text{CH}_3)_2$
3.60	Singlet	2H	$-\text{CH}_2-\text{C}=\text{O}$
1.25	Doublet	6H	$-\text{CH}(\text{CH}_3)_2$

^{13}C NMR Spectroscopy

Carbon-13 NMR (^{13}C NMR) provides information on the number of different types of carbon atoms in a molecule.

Table 4: Predicted ^{13}C NMR Spectroscopic Data for **Isopropyl Phenylacetate** (in CDCl_3)[\[2\]](#)[\[3\]](#)
[\[4\]](#)

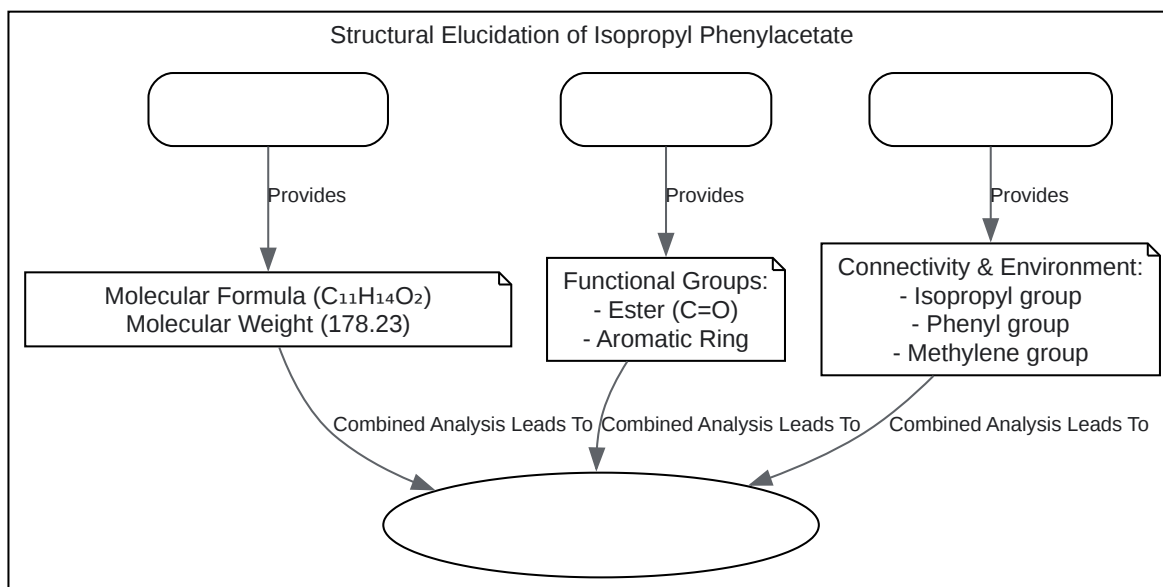
Chemical Shift (δ , ppm)	Carbon Type	Assignment
~171	Quaternary	C=O
~134	Quaternary	C-CH ₂ (Aromatic)
~129	Tertiary	CH (Aromatic)
~128	Tertiary	CH (Aromatic)
~127	Tertiary	CH (Aromatic)
~68	Tertiary	-O-CH(CH ₃) ₂
~41	Secondary	-CH ₂ -C=O
~22	Primary	-CH(CH ₃) ₂

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of **isopropyl phenylacetate** is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
- **Spectrometer Setup:** The NMR tube is placed in the spectrometer's probe. The magnetic field is "locked" onto the deuterium signal of the solvent, and the field homogeneity is optimized through a process called "shimming".
- **¹H Spectrum Acquisition:** A short radiofrequency pulse is applied to excite the protons. The resulting free induction decay (FID) signal is detected.
- **¹³C Spectrum Acquisition:** A similar process is used for ¹³C NMR, often with broadband proton decoupling to simplify the spectrum to single lines for each unique carbon. Due to the low natural abundance of ¹³C, a larger number of scans are typically required.
- **Data Processing:** The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to the TMS signal ($\delta = 0.00$ ppm).

Spectroscopic Workflow for Structural Elucidation

The combination of these spectroscopic techniques provides a powerful workflow for determining the structure of an unknown compound, such as **isopropyl phenylacetate**.



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Caption: Workflow for determining the structure of **isopropyl phenylacetate**.

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